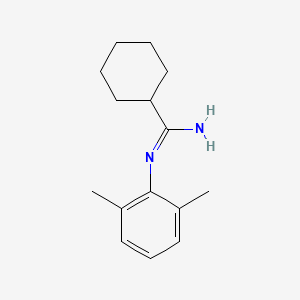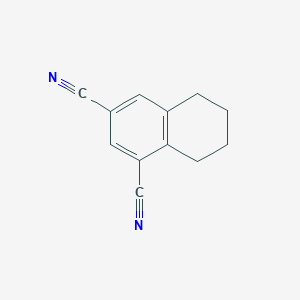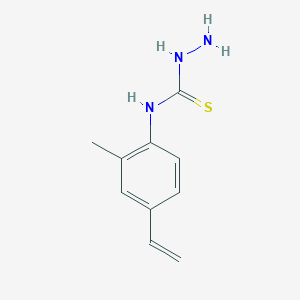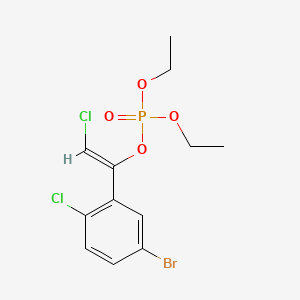
N'-(2,6-dimethylphenyl)cyclohexanecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,6-Dimethylphenyl)cyclohexanecarboximidamide is a chemical compound with the molecular formula C15H22N2 It is known for its unique structure, which includes a cyclohexane ring and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)cyclohexanecarboximidamide typically involves the reaction of 2,6-dimethylaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of N’-(2,6-dimethylphenyl)cyclohexanecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,6-Dimethylphenyl)cyclohexanecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or imides.
Aplicaciones Científicas De Investigación
N’-(2,6-Dimethylphenyl)cyclohexanecarboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(2,6-dimethylphenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dimethylphenyl)cyclohexanecarboxamide
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
Uniqueness
N’-(2,6-Dimethylphenyl)cyclohexanecarboximidamide is unique due to its specific structural features, such as the presence of both a cyclohexane ring and a dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
65462-28-4 |
|---|---|
Fórmula molecular |
C15H22N2 |
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
N'-(2,6-dimethylphenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C15H22N2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3,(H2,16,17) |
Clave InChI |
VQVKIQDEMXXILT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C(C2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)


![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)









